6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Overview
Description
6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system
Mechanism of Action
Mode of Action
It is known that imidazo[1,2-a]pyridine analogues can exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry , suggesting that they may interact with multiple biochemical pathways.
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific functional groups present in the compound.
Cellular Effects
It is known that compounds of the imidazo[1,2-a]pyridine class can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Dosage Effects in Animal Models
It is known that compounds of the imidazo[1,2-a]pyridine class can have significant effects in animal models, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that the compound interacts with various enzymes and cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that the compound interacts with various transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
It is likely that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
The synthesis of 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid typically involves multi-step synthetic routes. One common method includes the cyclocondensation reaction of a trifluoromethyl-containing building block with appropriate precursors . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the imidazo[1,2-a]pyridine core .
Industrial production methods may involve the optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Trifluoromethyl-substituted heterocycles: These compounds have a trifluoromethyl group attached to different heterocyclic cores, which can influence their reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2O2/c10-4-1-2-5-14-7(9(11,12)13)6(8(16)17)15(5)3-4/h1-3H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBXNXQRWKNKLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1Cl)C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201158606 | |
Record name | 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201158606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874830-60-1 | |
Record name | 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874830-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201158606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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